2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193389-89-7
VCID: VC7939063
InChI: InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
SMILES: C1=CC(=C(C=C1F)C(CO)N)F.Cl
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.62

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride

CAS No.: 1193389-89-7

Cat. No.: VC7939063

Molecular Formula: C8H10ClF2NO

Molecular Weight: 209.62

* For research use only. Not for human or veterinary use.

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride - 1193389-89-7

Specification

CAS No. 1193389-89-7
Molecular Formula C8H10ClF2NO
Molecular Weight 209.62
IUPAC Name 2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Standard InChI Key ZSITZKWTMIGQEY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(CO)N)F.Cl
Canonical SMILES C1=CC(=C(C=C1F)C(CO)N)F.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride (CAS 1810074-77-1) is a fluorinated aromatic amino alcohol salt. Its molecular formula is C₈H₁₀ClF₂NO, with a molar mass of 209.62 g/mol . The structure combines a 2,5-difluorophenyl ring attached to an ethanolamine backbone, where the amino group is protonated as a hydrochloride salt.

Stereochemical Considerations

The compound exists in enantiomeric forms, with the (S)-enantiomer specifically documented (CAS 2241594-36-3) . Chirality significantly influences its interactions in biological systems, though detailed stereochemical studies remain absent in the literature.

Structural Descriptors

  • SMILES: C1=CC(=C(C=C1F)C(CO)N)F.Cl

  • InChI: InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

  • InChIKey: ZSITZKWTMIGQEY-DDWIOCJRSA-N

The 2,5-difluoro substitution on the phenyl ring enhances electron-withdrawing effects, potentially altering reactivity and solubility compared to non-fluorinated analogs.

Synthesis and Production

Industrial Considerations

Scale-up production would require optimization of catalysts (e.g., palladium on carbon) and reaction conditions (temperature, pressure) to maximize yield and enantiomeric purity .

Physicochemical Properties

Molecular and Thermal Data

PropertyValueSource
Molecular Weight209.62 g/mol
DensityNot reported
Melting PointNot available
Boiling PointNot available

Solubility and Stability

The hydrochloride salt likely exhibits moderate water solubility due to ionic character, though experimental data are lacking. Storage recommendations for similar compounds suggest room temperature in a dry environment .

Predicted Analytical Data

Collision Cross-Section (CCS)

Mass spectrometry predictions for adducts provide insights into gas-phase behavior :

Adductm/zCCS (Ų)
[M+H]⁺174.07250134.8
[M+Na]⁺196.05444144.6
[M-H]⁻172.05794133.9

These values aid in compound identification via ion mobility spectrometry.

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